

Methodology for Assessing Spebrutinib's Effect on Cytokine Production

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Compound of Interest

Compound Name: Spebrutinib

Cat. No.: B611974

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spebrutinib (CC-292) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells.[1][2][3] BTK is a key component of B-cell receptor (BCR) and Fc receptor signaling, playing a crucial role in B-cell proliferation, differentiation, and cytokine production.[3][4][5] Furthermore, BTK is involved in the activation of myeloid cells, such as macrophages and monocytes, contributing to the production of pro-inflammatory cytokines.[1][4][6] Dysregulation of BTK signaling is implicated in the pathogenesis of autoimmune diseases and B-cell malignancies, making it an attractive therapeutic target.[3][4] These application notes provide detailed methodologies to assess the in vitro effects of **Spebrutinib** on cytokine production from human peripheral blood mononuclear cells (PBMCs), isolated B cells, and macrophages.

Data Presentation

Table 1: In Vitro Effects of Spebrutinib on B-Cell Functions

Parameter	Cell Type	Stimulation	Spebrutinib IC50	Key Findings
B-Cell Proliferation	Primary Human B Cells	α -IgM + CpG	0.7 μ M	Spebrutinib potently inhibits B-cell proliferation.[1]
IL-6 Production	Primary Human B Cells	α -IgM + CpG	-	Spebrutinib inhibits IL-6 production.[1]
B-Cell Activation Markers (CD86, CD40, CD54, CD69)	Primary Human B Cells	α -IgM + CpG	-	Spebrutinib reduces the expression of B-cell activation markers.[1]
IgG Secretion	Primary Human B Cells	-	-	Spebrutinib inhibits the differentiation of B-cells into plasmablasts and subsequent IgG secretion.[1]

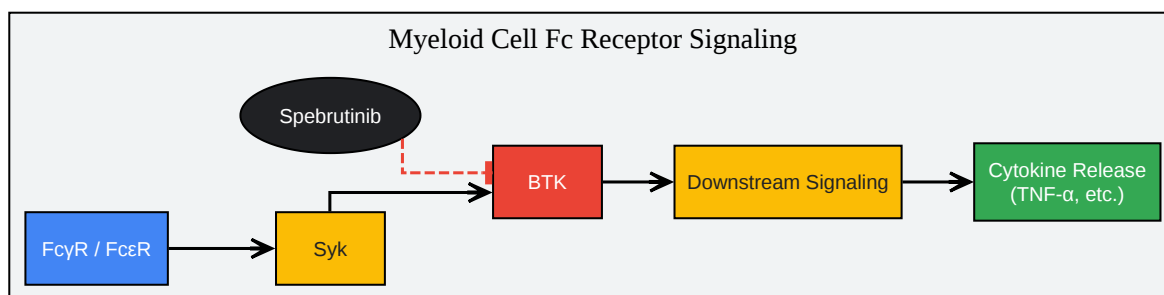
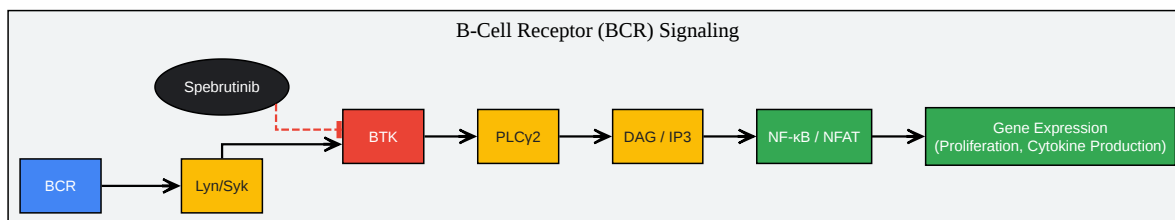
Table 2: In Vitro Effects of Spebrutinib on Myeloid Cell Functions

Parameter	Cell Type	Stimulation	Spebrutinib Concentration	Key Findings
TNF-α Production	Human Primary Macrophages	FcγR stimulation	-	Spebrutinib reduces FcγR-stimulated TNF-α production.[1]
CD86 Expression	Dendritic Cells	Toll-like receptor 9 (TLR9) stimulation	-	Spebrutinib reduces TLR9-stimulated CD86 expression.[1]
Degranulation	Basophils	FCεR stimulation	< 1 μM (IC50)	Spebrutinib potently inhibits FCεR-induced basophil degranulation.[1]

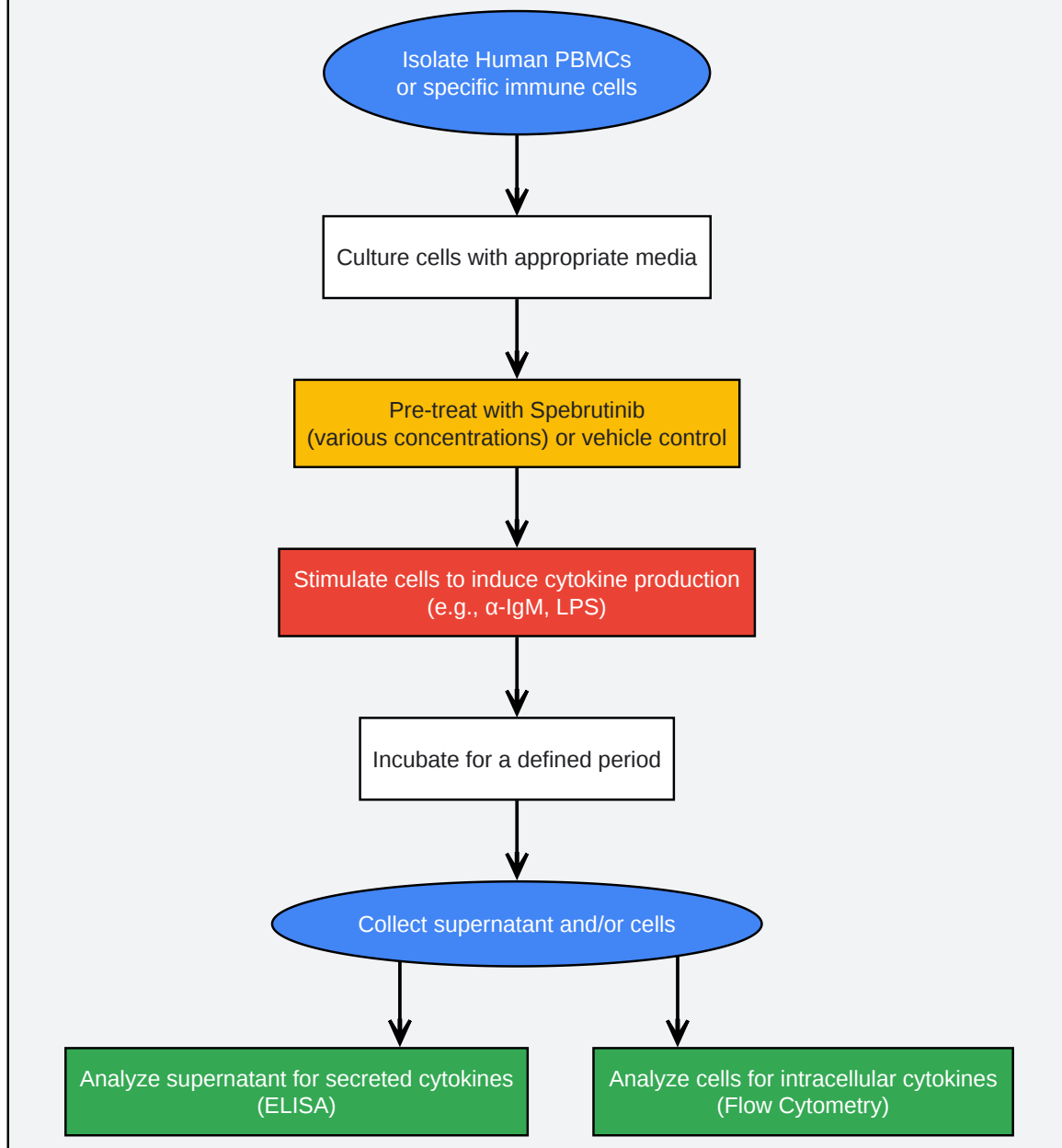
Table 3: Clinical Pharmacodynamic Effects of Spebrutinib in Rheumatoid Arthritis Patients

Biomarker	Effect of Spebrutinib	P-value	Significance
Serum CXCL13	Significantly reduced	< 0.05	Reduction in a key chemokine involved in B-cell trafficking.[1][2]
Serum MIP-1β	Significantly reduced	< 0.05	Reduction in a pro-inflammatory chemokine.[1][2]
Serum CTX-I	Significantly reduced	< 0.05	Reduction in a bone resorption biomarker.[1][2]

Signaling Pathways and Experimental Workflows



Experimental Workflow for Assessing Spebrutinib's Effect on Cytokine Production



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